molecular formula C21H19ClFNO4S B1674511 拉罗匹兰特 CAS No. 571170-77-9

拉罗匹兰特

货号 B1674511
CAS 编号: 571170-77-9
分子量: 435.9 g/mol
InChI 键: NXFFJDQHYLNEJK-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Laropiprant was a drug used in combination with niacin to reduce blood cholesterol (LDL and VLDL) that is no longer sold, due to increases in side-effects with no cardiovascular benefit . Laropiprant itself has no cholesterol-lowering effect, but it reduces facial flushes induced by niacin .


Synthesis Analysis

A series of novel laropiprant derivatives were synthesized and characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectrum . The potency of these compounds was evaluated in a murine model of niacin-induced flushing .


Molecular Structure Analysis

The molecular formula of Laropiprant is C21H19ClFNO4S . The molecular weight is 435.89 g/mol .


Chemical Reactions Analysis

Laropiprant is a potent and selective DP antagonist to reduce allergic disorders, especially niacin-induced flushing . In a study, several compounds were synthesized and their bioactivity was evaluated in a murine model of niacin-induced flushing .


Physical And Chemical Properties Analysis

The molecular formula of Laropiprant is C21H19ClFNO4S . The molecular weight is 435.89 g/mol .

科学研究应用

Laropiprant: Scientific Research Applications

Minimizing Brain Injury: Laropiprant has been hypothesized to minimize brain injury following ischemic strokes. It acts as a DP1 receptor antagonist, potentially reducing the effects of prostaglandin D2 (PGD2) which is involved in inflammation and may exacerbate brain injury .

Niacin-Induced Flushing Reduction: Laropiprant is used in combination with niacin to reduce niacin-induced flushing, a common side effect when using niacin for lipid management. It selectively antagonizes the PGD2-receptor subtype-1, which is responsible for this flushing .

Allergic Disorders: As a selective DP antagonist, Laropiprant has potential applications in reducing allergic disorders. Its ability to modulate the activity of prostaglandin D2 makes it a candidate for addressing symptoms related to allergies .

Synthesis and Biological Evaluation: Research into novel laropiprant derivatives aims to enhance its efficacy and reduce side effects. These studies involve synthesizing new compounds and evaluating their biological activity, potentially leading to improved therapeutic agents .

Lipid Management: In combination with niacin, laropiprant is used for lipid management, particularly in patients with dyslipidemia. It helps increase HDL cholesterol and reduce LDL cholesterol levels .

Cardiovascular Disease Risk Reduction: By aiding in lipid management, laropiprant may indirectly contribute to the reduction of cardiovascular disease risk, as high cholesterol levels are a significant risk factor for heart disease .

作用机制

Target of Action

Laropiprant primarily targets the prostaglandin D2 receptor subtype 1 (DP1) . The DP1 receptor plays a crucial role in mediating the vasodilatory effects of prostaglandin D2 (PGD2), particularly in the skin .

Mode of Action

Laropiprant acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by PGD2 activation of DP1 . This interaction with its target results in the reduction of facial flushes, a common side effect caused by niacin .

Biochemical Pathways

Niacin, in cholesterol-lowering doses, stimulates the biosynthesis of PGD2, especially in the skin . PGD2, in turn, dilates blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes . By acting as a selective DP1 receptor antagonist, Laropiprant inhibits this vasodilation, thereby reducing the flushing effect .

Pharmacokinetics

It is known that laropiprant is administered orally . More research is needed to fully understand the ADME properties of Laropiprant and their impact on its bioavailability.

Result of Action

The primary result of Laropiprant’s action is the reduction of facial flushes induced by niacin . It was used in combination with niacin to reduce blood cholesterol (LDL and VLDL), but it is no longer sold due to increases in side-effects with no cardiovascular benefit .

Action Environment

The environment in which Laropiprant acts can influence its efficacy and stability. It’s worth noting that the combination of niacin with Laropiprant should be used with caution in patients with renal impairment .

安全和危害

Laropiprant is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205756
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laropiprant

CAS RN

571170-77-9
Record name Laropiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571170-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laropiprant [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laropiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laropiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 571170-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAROPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laropiprant
Reactant of Route 2
Reactant of Route 2
Laropiprant
Reactant of Route 3
Laropiprant
Reactant of Route 4
Reactant of Route 4
Laropiprant
Reactant of Route 5
Laropiprant
Reactant of Route 6
Laropiprant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。